2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
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Overview
Description
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Synthesis Analysis
The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine involves several steps. The process requires careful handling of the reagents and the use of personal protective equipment to avoid contact with skin and eyes .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is C7H9BrN2S. It has a molecular weight of 233.13 .Chemical Reactions Analysis
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It can undergo various chemical reactions, but the specifics of these reactions are not detailed in the available resources.Physical And Chemical Properties Analysis
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has a predicted boiling point of 286.4±30.0 °C and a predicted density of 1.594±0.06 g/cm3 . It is slightly soluble in acetonitrile and chloroform .Scientific Research Applications
Regioselectivity in Free Radical Bromination
A study by Thapa et al. (2014) investigated the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, which is relevant to understanding the chemical behavior and applications of brominated pyridine derivatives. This work provides insights into the mechanisms and regioselectivity of bromination in unsymmetrical dimethylpyridines, highlighting the role of nitrogen in the ring as deactivating inductively and affecting the bromination positions. This research is crucial for further applications in synthesis and chemical reactions involving pyridine derivatives (Thapa, Brown, Balestri, & Taylor, 2014).
Regioselective Functionalization of Pyridines
Manolikakes et al. (2013) reviewed the functionalization of the pyridine scaffold using directed metalation or halogen/metal exchange. This review encompasses various methods for modifying the pyridine ring, which is fundamental for creating derivatives with specific properties for further applications in medicinal chemistry and material science (Manolikakes, Barl, Sämann, & Knochel, 2013).
Chemistry and Properties of Pyridine Derivatives
Boča, Jameson, and Linert (2011) provided a comprehensive review of the chemistry and properties of pyridine derivatives, emphasizing their preparation, properties, and applications. This review helps identify potential research areas and applications for pyridine-based compounds, including their use in creating complex compounds with specific spectroscopic, structural, and biological properties (Boča, Jameson, & Linert, 2011).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Li et al. (2019) discussed the significance of heterocyclic N-oxide molecules, including pyridine derivatives, in organic synthesis, catalysis, and drug development. This review highlights the versatility of N-oxide derivatives in forming metal complexes, designing catalysts, and their potential in medicinal applications, showcasing the broad scope of pyridine derivatives in chemical and pharmaceutical research (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Future Directions
properties
IUPAC Name |
2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-10-3-2-6-5(4-10)9-7(8)11-6/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLJWYUFEQPLBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617738 |
Source
|
Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |
CAS RN |
1280704-26-8 |
Source
|
Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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